2-methoxyprop-2-enoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxyprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3(7-2)4(5)6/h1H2,2H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAQMOIBXDELJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451547 | |
| Record name | 2-Methoxyprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32821-75-3 | |
| Record name | 2-Methoxyprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methoxyprop 2 Enoic Acid and Its Key Precursors
Established Synthetic Routes
Established synthetic routes for 2-methoxyprop-2-enoic acid and its precursors primarily involve modifications of existing molecules through well-known reaction types such as those starting with methacrylic acid derivatives, condensation reactions, and elimination reactions.
Approaches Involving Methacrylic Acid Derivatives
The synthesis of this compound can be achieved using methacrylic acid and its derivatives as starting materials. google.comnih.gov These approaches are foundational in organic synthesis, providing a direct pathway to the desired product. One common method involves the transformation of a methyl 2-halomethylphenylacetate to a methyl 2-aryl- or 2-heteroaryloxymethylphenylacetate. This is accomplished by treating the starting material with an alkali metal salt of a phenol (B47542) or a suitable hydroxy heteroaromatic compound. Following this, the methyl acetate (B1210297) group is converted into a methyl methoxyacrylate. google.com
A range of alkyl (meth)acrylate monomers, along with substituted acrylates and acrylamides, serve as versatile starting points. google.com These monomers can be used individually or as mixtures, offering flexibility in the synthetic process. google.com
Condensation Reactions in α,β-Unsaturated Carboxylic Acid Synthesis
Condensation reactions are a cornerstone in the synthesis of α,β-unsaturated carboxylic acids, including this compound. The Knoevenagel condensation, for instance, involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid derivatives, in the presence of a basic catalyst like piperidine (B6355638) or pyridine. To favor the formation of the desired (E)-isomer and minimize the (Z)-isomer, reaction temperatures are typically kept between 80–100°C in a polar aprotic solvent.
Another significant method is the Michael reaction, a 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net This reaction is instrumental in forming various heterocyclic compounds and for the alkylation of active methylene compounds. researchgate.net The Biginelli condensation, a one-pot three-component reaction, also provides an efficient route to pyrimidinone derivatives, which can be precursors or related structures. preprints.org
| Condensation Reaction Type | Key Reactants | Typical Catalyst | Primary Product Type |
| Knoevenagel Condensation | Aldehyde/Ketone, Active Methylene Compound | Basic (e.g., Piperidine, Pyridine) | α,β-Unsaturated Carboxylic Acid Derivative |
| Michael Reaction | α,β-Unsaturated Carbonyl, Nucleophile (Enolate) | Base | 1,4-Addition Product |
| Biginelli Condensation | Acetoacetanilide, Aldehyde, Urea/Thiourea | Acid (e.g., p-Toluenesulfonic acid) | Dihydropyrimidinone |
Elimination Reactions for Methoxypropene Formation
Elimination reactions are crucial for creating the double bond present in methoxypropene, a key precursor. A common industrial method for synthesizing 2-methoxypropene (B42093) is the catalytic dehydration of 2,2-dimethoxypropane, which involves the elimination of methanol (B129727). smolecule.com This process is typically facilitated by acidic catalysts. smolecule.com The mechanism proceeds by protonation of a methoxy (B1213986) group, followed by its elimination to form the unsaturated product. smolecule.com
Another route to 2-methoxypropene is through the elimination of methanol from dimethoxypropane. wikipedia.org Additionally, the addition of methanol to propyne (B1212725) or allene (B1206475) can also yield 2-methoxypropene. wikipedia.org The Zaitsev rule often governs the regioselectivity of these elimination reactions, favoring the formation of the most substituted alkene. masterorganicchemistry.comlibretexts.org
Catalytic Strategies in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. Both transition metal and acid catalysis are employed in the synthesis of this compound and its intermediates.
Transition Metal-Catalyzed Transformations (e.g., Palladium Catalysis)
Palladium-catalyzed reactions are particularly powerful for forming carbon-carbon and carbon-oxygen bonds. thieme-connect.denih.gov For instance, the synthesis of 2-aryl propionic acids, which are structurally related to this compound, can be achieved through the palladium-catalyzed Heck reaction of aryl bromides with ethylene, followed by hydroxycarbonylation. mdpi.com Palladium complexes, often in the presence of an acid, are state-of-the-art catalysts for the carbonylation of styrenes to produce these acids. mdpi.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are also highly effective for creating linkages between unsaturated carbon centers. thieme-connect.de These methods are integral to synthesizing complex organic molecules from simpler precursors. core.ac.uk Furthermore, palladium-catalyzed hydrocarboxylation of alkynes with carbon dioxide, using a combination of a palladium catalyst and a ligand like BINAP, can produce a variety of α-acrylic acids with high regioselectivity under mild conditions. researchgate.net
| Catalytic Reaction | Catalyst System | Reactants | Product Type |
| Heck Reaction & Carbonylation | Pd(OAc)₂ / Ligand, Acid | Aryl Bromide, Ethylene, CO | 2-Aryl Propionic Acid |
| Suzuki Coupling | Palladium Catalyst | Organoborane, Organic Halide | Biaryl or Vinylarene |
| Stille Reaction | Palladium Catalyst | Organostannane, Organic Halide | Biaryl or Vinylarene |
| Hydrocarboxylation | Pd(PPh₃)₄ / BINAP | Alkyne, CO₂ | α-Acrylic Acid |
Acid-Catalyzed Approaches (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)
Acid catalysts are widely used in the synthesis of this compound and its precursors. Strong acids like sulfuric acid and p-toluenesulfonic acid (TsOH) are effective catalysts for various reactions. ontosight.ai For example, the esterification of 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoic acid with benzyl (B1604629) alcohol is typically catalyzed by sulfuric acid or TsOH.
p-Toluenesulfonic acid, a strong organic acid that is solid and easily handled, is used in numerous organic syntheses, including acetalization, esterification, and transesterification reactions. preprints.orgwikipedia.org It is prepared industrially by the sulfonation of toluene. wikipedia.orgprepchem.com In the context of forming α,β-unsaturated systems, TsOH can be used in combination with other acids, like acetic acid, for the efficient hydration of alkynes to ketones. organic-chemistry.org This metal-free system operates under mild conditions and proceeds via the formation of a vinyl 4-methylbenzenesulfonate (B104242) intermediate. organic-chemistry.org
| Acid Catalyst | Common Applications in Relevant Syntheses |
| Sulfuric Acid | Esterification, Dehydration, Condensation Reactions thieme-connect.de |
| p-Toluenesulfonic Acid (TsOH) | Esterification, Acetalization, Transesterification, Alkyne Hydration wikipedia.orgorganic-chemistry.org |
Base-Catalyzed Processes
Base-catalyzed reactions are fundamental in the synthesis of this compound and its precursors, primarily the corresponding methyl ester, methyl 2-methoxyprop-2-enoate. These processes often involve elimination reactions or nucleophilic substitutions where a strong base is a key reagent.
One of the primary precursors for this compound is pyruvic aldehyde dimethyl acetal (B89532). This compound can undergo a series of reactions, including a base-catalyzed elimination of methanol, to yield methyl 2-methoxyacrylate. The subsequent hydrolysis of the ester group under acidic or basic conditions can then produce the target carboxylic acid. Pyruvic aldehyde dimethyl acetal itself is utilized in the synthesis of methylglyoxal (B44143) through hydrolysis in the presence of an acid like H₂SO₄. thermofisher.com
Another common approach involves the use of a suitable starting material like 2-bromopropionic acid. In a classic nucleophilic substitution, treatment of 2-bromopropionic acid with a methoxide (B1231860) source, such as sodium methoxide in methanol, yields 2-methoxypropionic acid. semanticscholar.org While this produces the saturated analog, subsequent steps to introduce the double bond would be necessary.
The synthesis of substituted acrylates, which are structurally related to this compound, often employs base-mediated stereospecific methods. For instance, in the synthesis of aryloxy and amino substituted ethyl acrylates from ethyl-Z-3-iodoacrylate, the choice of base plays a critical role in determining the stereochemical outcome. The use of inorganic bases like cesium carbonate (Cs₂CO₃) can lead to mixtures of E- and Z-isomers, whereas the use of an organic base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can proceed with high stereospecificity. nih.gov This highlights the importance of the base in controlling the geometry of the resulting double bond.
Furthermore, the use of bulky bases is a well-established strategy to influence the regioselectivity of elimination reactions, often favoring the formation of the less substituted alkene (the Hofmann product) over the more substituted one (the Zaitsev product). masterorganicchemistry.com This principle can be applied to precursors of this compound to control the position of the double bond. Common bulky bases include potassium tert-butoxide and lithium diisopropylamide (LDA). masterorganicchemistry.com
A general method for the preparation of α-haloacrylate derivatives, which are valuable intermediates, involves a dimethyl sulfoxide (B87167) (DMSO)-mediated dehydrohalogenation. This process avoids the use of strong bases and can proceed under mild conditions, often favoring the formation of the Z-isomer through a thermodynamically controlled process. organic-chemistry.org
Stereoselective Synthesis and Isomeric Control
The control of stereochemistry, both in terms of the double bond geometry (E/Z isomerism) and the creation of chiral centers, is a critical aspect of modern organic synthesis. For a molecule like this compound, these considerations are paramount for its potential biological or material applications.
Control of E/Z Isomerization in Propenoic Acid Systems
The geometry of the double bond in propenoic acid systems can be influenced by both the synthetic method and post-synthetic modifications. In base-mediated elimination reactions, the choice of base and reaction conditions can dictate the E/Z ratio of the product. As mentioned earlier, bulky bases can favor the formation of the terminal, or Z-like, alkene. masterorganicchemistry.com
In addition to synthetic control, photocatalytic isomerization has emerged as a powerful tool for converting the thermodynamically more stable E-isomer into the less stable Z-isomer. This process often utilizes a photosensitizer that selectively transfers energy to the E-isomer, promoting its conversion to the Z-isomer. For example, the E → Z isomerization of activated dienes has been achieved using inexpensive (-)-riboflavin (vitamin B2) as a photocatalyst under visible light irradiation. unibe.ch This method can lead to high yields and excellent Z/E ratios.
The stereochemical outcome of such isomerizations can also be influenced by the substitution pattern on the propenoic acid scaffold. For instance, in the iridium-catalyzed cross-coupling of allylic carbonates with α-diazo esters to form Z,E-dienoates, increasing the steric bulk of the ester group enhances the Z-selectivity. rsc.org This suggests that steric factors play a significant role in directing the stereochemical course of the reaction.
The table below summarizes different catalysts and conditions used for the E/Z isomerization of various propenoic acid derivatives.
| Catalyst/Reagent | Substrate Type | Product Isomer Favored | Reference |
| (-)-Riboflavin | Activated Dienes | Z | unibe.ch |
| Iridium Complex | Allylic Carbonates/α-Diazo Esters | Z | rsc.org |
| DABCO | Ethyl-Z-3-iodoacrylate | E (stereospecific) | nih.gov |
| Cs₂CO₃ | Ethyl-Z-3-iodoacrylate | E/Z mixture | nih.gov |
Enantioselective Synthesis of Chiral Analogs
The creation of chiral analogs of this compound involves the introduction of one or more stereocenters in a controlled manner. This is typically achieved through asymmetric synthesis, which can employ chiral auxiliaries, chiral catalysts, or chiral reagents.
One of the most powerful methods for constructing chiral molecules is the asymmetric Michael addition. In this reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound, and the stereochemical outcome is controlled by a chiral catalyst. For instance, the asymmetric aza-Michael addition of nitrogen nucleophiles to α,β-unsaturated systems is a direct route to chiral β-amino acids and their derivatives. researchgate.netbeilstein-journals.org This reaction can be catalyzed by chiral organocatalysts such as cinchona alkaloids or squaramides, often with high enantioselectivity. beilstein-journals.orgmdpi.com
The synthesis of chiral β-phosphorus-containing α-amino acids has been achieved via the Michael addition of phosphine (B1218219) oxides to chiral Ni(II)-complexes of a dehydroalanine-Schiff base. This method provides access to both enantiomers of the product with high diastereoselectivity. bohrium.com
Chiral auxiliaries are another cornerstone of asymmetric synthesis. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemistry of a reaction. After the desired transformation, the auxiliary is removed. While no direct examples for this compound were found, the principle is widely applied in the synthesis of chiral carboxylic acids. Chiral amine bases, such as cinchonine (B1669041) and its derivatives, can be used for the resolution of racemic carboxylic acids. google.com
The following table presents some examples of chiral catalysts and auxiliaries used in the asymmetric synthesis of compounds structurally related to this compound.
| Catalyst/Auxiliary | Reaction Type | Product Type | Stereoselectivity | Reference |
| Cinchona Alkaloid Derivative | aza-Michael Addition | Chiral β-Amino Ketones/Esters | High ee | beilstein-journals.org |
| Squaramide | Michael/Cyclization | Chiral Bisspiro Barbituric Acid–Oxindoles | Excellent dr and ee | mdpi.com |
| Chiral Ni(II)-Complex | Michael Addition | Chiral β-Phosphorus-containing α-Amino Acids | High de | bohrium.com |
| Cinchonine | Resolution | Chiral Carboxylic Acids | N/A | google.com |
Chemical Reactivity and Mechanistic Investigations of 2 Methoxyprop 2 Enoic Acid
Nucleophilic Addition Reactions
The presence of an α,β-unsaturated system in 2-methoxyprop-2-enoic acid makes it susceptible to nucleophilic addition reactions. These reactions are fundamental to its role as a building block in organic synthesis.
This compound and its esters are effective Michael acceptors. In a Michael reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl compound. This reaction is a key method for forming carbon-carbon bonds. researchgate.net
A notable example is the pseudo-Michael reaction involving ethyl 2-cyano-3-methoxyprop-2-enoate, a derivative of this compound, with 1-aryl-4,5-dihydro-1H-imidazol-2-amines. nih.govnih.gov This reaction proceeds via nucleophilic attack of the exocyclic nitrogen atom of the imidazole (B134444) derivative onto the electrophilic double bond of the acrylate (B77674). nih.govnih.govresearchgate.net The reaction is highly regioselective, exclusively forming the N6-enamines. nih.govnih.govresearchgate.net Subsequent heating of these enamines can lead to cyclization, yielding various heterocyclic systems like 1-aryl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carbonitriles. nih.govnih.govresearchgate.net
The conditions for these reactions are crucial in determining the product distribution. For instance, the initial pseudo-Michael addition is typically carried out at low temperatures (e.g., -10 °C), while the subsequent cyclization requires heating in a solvent like acetic acid or at higher temperatures without a solvent. nih.govnih.govresearchgate.net
Table 1: Examples of Pseudo-Michael Reactions with Ethyl 2-cyano-3-methoxyprop-2-enoate
| Nucleophile | Product of Addition | Conditions for Cyclization | Cyclized Product |
| 1-phenyl-4,5-dihydro-1H-imidazol-2-amine | Ethyl 2-cyano-3-[(1-phenyl-4,5-dihydro-1H-imidazol-2-yl)amino]prop-2-enoate | Boiling acetic acid | 1-phenyl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carbonitrile |
| 1-(2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine | Ethyl 2-cyano-3-[[1-(2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-yl]amino]prop-2-enoate | Heating to 120-140 °C | Mixture of 1-(2-methoxyphenyl)-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carbonitrile and ethyl 1-(2-methoxyphenyl)-5-imino-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate |
The α,β-unsaturated nature of this compound allows it to participate in addition reactions with other unsaturated systems, such as in cycloaddition reactions. While specific examples for the parent acid are not extensively detailed, analogous α,β-unsaturated carbonyl compounds are known to act as dienophiles in Diels-Alder reactions. thieme-connect.de This reactivity provides a pathway for the synthesis of complex cyclic structures.
Electrophilic Reactions
While the primary reactivity of this compound is dominated by nucleophilic additions due to the electron-withdrawing nature of the carboxyl and methoxy (B1213986) groups, electrophilic reactions can occur at the double bond, although they are less common. The electron density of the double bond is reduced, making it less susceptible to attack by electrophiles compared to simple alkenes. However, under specific conditions, electrophilic addition of reagents like halogens or strong acids could potentially occur.
Carboxylic Acid Functional Group Transformations
The carboxylic acid group of this compound undergoes a variety of standard transformations, allowing for the synthesis of a wide range of derivatives.
This compound can be readily converted to its corresponding esters and amides through standard synthetic protocols.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For example, the synthesis of methyl 2-methoxyprop-2-enoate can be accomplished from the acid. doi.org Another example is the esterification with benzyl (B1604629) alcohol to form benzyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate, a structurally related compound.
Amidation involves the reaction of the carboxylic acid, or a more reactive derivative like an acyl chloride, with an amine. For instance, this compound has been used in the synthesis of complex amides, such as in the preparation of a covalent KRASG12C inhibitor where it is coupled with a piperazine (B1678402) derivative. doi.org This reaction is often carried out in the presence of a coupling agent and a base like triethylamine. doi.org
Table 2: Examples of Esterification and Amidation of this compound
| Reagent | Reaction Type | Product |
| Methanol (B129727) | Esterification | Methyl 2-methoxyprop-2-enoate |
| Amine derivative (e.g., piperazine) | Amidation | N-substituted 2-methoxyprop-2-enamide |
The carboxylic acid group of this compound can be reduced to a primary alcohol. However, this transformation requires potent reducing agents due to the stability of the carboxylic acid functional group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. The reduction of the ester derivative, benzyl 3-hydroxy-2-(2-methoxyethoxy)prop-2-enoate, to the corresponding alcohol, benzyl 3-hydroxy-2-(2-methoxyethoxy)propan-1-ol, illustrates this type of transformation. It is important to note that such strong reducing agents can also potentially reduce the carbon-carbon double bond, leading to a saturated alcohol. Selective reduction of the carboxylic acid while preserving the double bond would require milder and more specific reagents or a protection-deprotection strategy for the alkene.
Oxidation Reactions
The oxidation of this compound and its derivatives, such as methyl 2-methoxyacrylate, can proceed through several pathways, targeting either the carbon-carbon double bond or the carboxylic acid/ester functionality. Common oxidation reactions include ozonolysis and epoxidation. wikipedia.orgmasterorganicchemistry.com
Ozonolysis: This reaction involves the cleavage of the carbon-carbon double bond by ozone (O₃). wikipedia.orgmsu.edu The process typically begins with ozone bubbling through a solution of the alkene, often in a solvent like methanol or dichloromethane (B109758) at low temperatures (e.g., -78 °C), to form an unstable intermediate called a molozonide. wikipedia.orgmsu.edu This intermediate rapidly rearranges to a more stable ozonide. msu.edu Subsequent work-up of the ozonide determines the final products. Reductive work-up (e.g., using dimethyl sulfide (B99878) or zinc) yields aldehydes or ketones, while oxidative work-up (e.g., with hydrogen peroxide) produces carboxylic acids. masterorganicchemistry.com For this compound, ozonolysis is expected to cleave the double bond to yield a ketone and a carboxylic acid derivative after appropriate work-up.
Epoxidation: The double bond of α,β-unsaturated esters can be converted to an epoxide. In the biosynthesis of antifungal compounds like strobilurins, which contain a β-methoxyacrylate moiety, an epoxidation step is proposed as key to the formation of the final structure. rsc.org This suggests that this compound and its esters are susceptible to epoxidation, likely forming a reactive epoxide intermediate that can be used in further synthetic transformations. rsc.orgresearchgate.net The reactivity of the methoxy-substituted double bond makes it a target for various oxidizing agents.
Olefinic Bond Transformations
The double bond in this compound is the site of several important chemical transformations.
The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, are powerful methods for forming alkenes. Typically, these reactions involve the reaction of a phosphorus ylide with an aldehyde or ketone. While this compound itself is an alkene, its carbonyl group could potentially react with a phosphorus ylide, though this is less common for carboxylic acids and esters compared to aldehydes and ketones. More relevant is the use of related phosphonate (B1237965) reagents in Horner-Wadsworth-Emmons reactions to synthesize α,β-unsaturated esters, which can be precursors to structures similar to this compound. For instance, α-phosphoryl sulfides can react with carbonyl compounds to form α,β-unsaturated sulfides, which are masked forms of carbonyl compounds. journals.co.za
The addition of halogens (like Br₂) or hydrohalic acids (like HBr) to the double bond of this compound is an expected transformation.
Halogenation: The addition of bromine (Br₂) across the double bond would result in a dibromo derivative. For example, the related compound methyl 2,3-dibromopropionate is used in the synthesis of methyl 2-methoxyacrylate, highlighting that halogenation of the acrylate system is a feasible process. tandfonline.com
Hydrohalogenation: The addition of a hydrohalic acid (HX, where X = Cl, Br, I) across the alkene follows Markovnikov's rule. chadsprep.commasterorganicchemistry.com This rule predicts that the hydrogen atom will add to the carbon atom that already has more hydrogen atoms, and the halogen will add to the more substituted carbon, proceeding through a carbocation intermediate. chadsprep.comyoutube.comyoutube.com For this compound, the electron-donating methoxy group and the electron-withdrawing carboxylic acid group would influence the regioselectivity of the addition.
| Reaction | Reagent | Expected Product | Key Features |
| Bromination | Br₂ | 2,3-Dibromo-2-methoxypropanoic acid | Addition across the double bond. |
| Hydrobromination | HBr | 3-Bromo-2-methoxypropanoic acid | Follows Markovnikov's rule, potential for rearrangements. chadsprep.commasterorganicchemistry.com |
The double bond and the carboxylic acid group of this compound can be reduced under various conditions.
Hydrogenation: Catalytic hydrogenation is a common method to reduce the carbon-carbon double bond of α,β-unsaturated acids and esters. lookchem.com This reaction typically employs a metal catalyst such as palladium, platinum, or nickel, with hydrogen gas. For this compound, this would yield 2-methoxypropanoic acid. Asymmetric hydrogenation of related α-methoxyacrylates using chiral catalysts can produce enantiomerically enriched products. molaid.com
Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert this compound to 2-methoxyprop-2-en-1-ol. It is also possible to reduce both the double bond and the carboxylic acid group simultaneously under appropriate conditions.
| Process | Reagent(s) | Product |
| Catalytic Hydrogenation | H₂, Pd/C | 2-Methoxypropanoic acid |
| Carboxylic Acid Reduction | LiAlH₄ | 2-Methoxyprop-2-en-1-ol |
| Full Reduction | LiAlH₄ (harsher conditions) | 2-Methoxypropan-1-ol |
Radical Reactions and Polymerization Pathways
This compound and its esters, particularly methyl 2-methoxyacrylate (MMOA), are known to undergo radical polymerization. tandfonline.comtandfonline.com
The polymerization process is initiated by the generation of free radicals. These radicals can be formed in several ways:
Thermal Initiators: Azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) or peroxides are commonly used. cmu.eduripublication.com When heated, these molecules decompose to form radicals that then react with the monomer to start the polymerization chain.
Spontaneous Polymerization: Interestingly, methyl 2-methoxyacrylate can undergo polymerization at higher temperatures (e.g., 90-130 °C) even without an added initiator. tandfonline.comtandfonline.com This is attributed to the unique electronic nature of the "captodative" monomer (having both an electron-donating methoxy group and an electron-withdrawing ester group on the double bond), which can facilitate the formation of initiating radicals. tandfonline.com
Oxygen-Initiated Polymerization: While typically an inhibitor, molecular oxygen has been shown to initiate the free-radical polymerization of some acrylates at high temperatures (above 140 °C). westlake.edu.cn It can react with the monomer to form a diradical intermediate that propagates the polymerization. westlake.edu.cn
Studies on the radical polymerization of methyl 2-methoxyacrylate have shown that at higher temperatures, polymers with a bimodal molecular weight distribution can be obtained. tandfonline.comtandfonline.com This is explained by the cleavage of a head-to-head carbon-carbon single bond within the polymer chain, which is formed by recombination termination. tandfonline.com This cleavage generates new radical sites, leading to the formation of block copolymers if other monomers are present. tandfonline.com
Polymerization Kinetics and Thermodynamics
The polymerization behavior of this compound is primarily understood through the study of its ester derivatives, particularly methyl 2-methoxyacrylate (MMOA). As a captodative-substituted monomer, featuring both an electron-donating methoxy group and an electron-withdrawing carboxylic acid (or ester) group attached to the double bond, its reactivity in radical polymerization is unique.
The kinetics of radical polymerization for acrylic monomers are well-established, and while specific parameters for this compound are not widely reported, the behavior of its methyl ester provides significant insight. The free radical polymerization of methyl 2-methoxyacrylate (MMOA) has been shown to proceed in bulk with or without the use of azo initiators at temperatures ranging from 90–130°C. tandfonline.comtandfonline.com
A key feature of the polymerization of captodative monomers like MMOA is the potential for thermal self-initiation at higher temperatures. This is in contrast to typical acrylate polymerizations which require an initiator. acs.orgmdpi.com The polymerization of MMOA at 90°C with an initiator produces a polymer with a unimodal molecular weight distribution. However, at temperatures above 110°C, a bimodal molecular weight distribution is observed. tandfonline.comtandfonline.com This suggests a change in the polymerization mechanism at higher temperatures, possibly involving the cleavage of the carbon-carbon single bond at head-to-head structural units formed by recombination termination, a characteristic of captodative radical polymerization. tandfonline.comtandfonline.com
Below is a table summarizing typical thermodynamic data for related acrylic monomers.
| Monomer | Heat of Polymerization (ΔH) (kJ/mol) |
| Acrylic Acid | -77.4 |
| Methyl Acrylate | -78.2 |
| Methacrylic Acid | -56.5 |
| Methyl Methacrylate (B99206) | -57.7 |
This table presents generalized data for comparative purposes.
Formation of Polymeric Materials (e.g., Thermosetting Polymers, Hyperbranched Polymers)
The bifunctional nature of this compound, with its polymerizable double bond and reactive carboxylic acid group, makes it a candidate for the synthesis of various polymeric architectures, including thermosetting and hyperbranched polymers.
Thermosetting Polymers:
Thermosetting acrylic resins are typically formed by cross-linking functional acrylic polymer chains. polymerinnovationblog.comgoogle.comruicoglobal.com The carboxylic acid group in this compound can serve as a reactive site for cross-linking reactions. For instance, the acid functionality can react with polyols, epoxy resins, or isocyanates to form a cross-linked network structure. The general approach involves the initial polymerization of the acrylic monomers to form a linear or branched prepolymer, followed by a curing step where the cross-linking reactions occur, often at elevated temperatures. polymerinnovationblog.comgoogle.com While specific examples using this compound are not detailed in the literature, its structure is analogous to other functional acrylic acids used in the formation of thermosetting coatings and materials. polymerinnovationblog.com
A hypothetical scheme for the formation of a thermosetting polymer from this compound and a diol is presented below:
Step 1: Polymerization of this compound
Step 2: Cross-linking with a diol
Hyperbranched Polymers:
Hyperbranched polymers can be synthesized from ABn-type monomers, where 'A' and 'B' are reactive groups that can react with each other, and 'n' is greater than or equal to 2. While this compound is an AB-type monomer, it can be used in the synthesis of hyperbranched structures through various strategies. One common method is the self-condensing vinyl polymerization (SCVP) of an "inimer" (a molecule that acts as both an initiator and a monomer). pocketdentistry.com For example, a hyperbranched poly(acrylic acid) can be synthesized via atom-transfer radical polymerization (ATRP) of a suitable inimer. pocketdentistry.com
Alternatively, hyperbranched poly(acrylic acid)s have been synthesized through base-catalyzed hydrogen transfer polymerization of acrylic acid itself, though this often results in a mixture of linear and branched structures. odu.edu.tr The incorporation of a divinyl comonomer in the polymerization of acrylic acid can also lead to the formation of hyperbranched structures.
The table below outlines general methods for the synthesis of hyperbranched polymers from acrylic acid, which could be adapted for this compound.
| Method | Description |
| Self-Condensing Vinyl Polymerization (SCVP) | Polymerization of an "inimer" containing both an initiating site and a polymerizable vinyl group. pocketdentistry.com |
| Copolymerization with a Divinyl Monomer | Radical polymerization of the acrylic monomer with a small amount of a divinyl cross-linker. |
| Hydrogen Transfer Polymerization | Base-catalyzed polymerization of acrylic acid that can lead to branching. odu.edu.tr |
Cyclization and Rearrangement Mechanisms
The chemical structure of this compound allows for the possibility of intramolecular cyclization and rearrangement reactions, particularly under specific catalytic conditions. While direct studies on the cyclization of this compound are limited, the reactivity of related substituted acrylic acid derivatives provides insight into potential mechanistic pathways.
Transition metal-catalyzed cycloisomerization reactions have been reported for acrylic acid derivatives. For example, nickel-catalyzed cycloisomerization between 3-phenoxy acrylic acid derivatives and alkynes proceeds via an intramolecular cleavage and formation of a C-O bond to yield 2,3-disubstituted benzofurans. figshare.comnih.gov A similar palladium-catalyzed intramolecular migratory cycloisomerization of 3-phenoxy acrylic acid esters has also been demonstrated. jst.go.jp These reactions typically involve the coordination of the transition metal to the double bond, followed by oxidative cyclization and subsequent reductive elimination.
Another potential pathway for cyclization involves the intramolecular nucleophilic attack of the carboxylate group onto the double bond, which can be facilitated by various catalysts. For instance, the oxidative cyclization of β,γ-unsaturated carboxylic acids using hypervalent iodine reagents is a known method for the synthesis of furan-2-ones. researchgate.netthieme-connect.com In a related context, on-resin selenopeptide catalysts have been used for the oxidative cyclization of unsaturated carboxylic acids to form lactones. mdpi.com A plausible mechanism involves the activation of the double bond by the catalyst, followed by intramolecular attack of the carboxylate and subsequent regeneration of the catalyst.
Furthermore, acid-catalyzed cyclization reactions of related unsaturated systems are well-documented. researchgate.netrsc.org For this compound, protonation of the methoxy group or the carbonyl oxygen could potentially activate the molecule for an intramolecular reaction, although such a pathway would be highly dependent on the reaction conditions and the stability of any charged intermediates.
The table below summarizes some reported cyclization reactions of related unsaturated carboxylic acid derivatives.
| Substrate | Catalyst/Reagent | Product |
| 3-Phenoxy acrylic acid derivative | Nickel catalyst | 2,3-Disubstituted benzofuran (B130515) figshare.comnih.gov |
| 3-Phenoxy acrylic acid ester | Palladium catalyst | 2,3-Disubstituted benzofuran jst.go.jp |
| β,γ-Unsaturated carboxylic acid | Hypervalent iodine reagent | Furan-2-one researchgate.netthieme-connect.com |
| β,γ-Unsaturated carboxylic acid | On-resin selenopeptide | Lactone mdpi.com |
Derivatives and Analogs of 2 Methoxyprop 2 Enoic Acid: Synthesis and Chemical Exploration
Structural Modifications and Their Synthetic Utility
The 2-methoxyprop-2-enoate moiety offers several reactive sites that can be strategically modified to generate a wide range of derivatives. The double bond, the methoxy (B1213986) group, and the ester functionality are all amenable to chemical transformations, providing a rich platform for synthetic exploration.
Key structural modifications and their synthetic applications include:
Reactions at the Double Bond: The alkene functionality is susceptible to various addition reactions. For instance, halogenation can introduce bromine or chlorine atoms, creating intermediates for further functionalization. ub.edu
Modification of the Methoxy Group: The methoxy group can be demethylated to reveal a hydroxyl group, which can then be alkylated or acylated to introduce new functionalities. dergipark.org.tr
Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, known as 2-methoxyprop-2-enoic acid. nih.govgoogle.com This acid can then be coupled with various amines or alcohols to form amides and other esters, respectively. This strategy is crucial for creating libraries of compounds for biological screening.
These modifications are instrumental in fine-tuning the electronic and steric properties of the molecule, which can significantly impact its biological activity and physical characteristics.
Design and Synthesis of Substituted this compound Derivatives
The rational design and synthesis of substituted this compound derivatives are driven by the quest for molecules with enhanced or novel properties. By introducing various substituents onto the core structure, researchers can modulate lipophilicity, polarity, and steric bulk, thereby influencing the molecule's interaction with biological targets.
A common strategy involves the use of precursor molecules that already contain a desired substituent on an aromatic ring, which is then elaborated to include the 2-methoxyprop-2-enoate moiety. For example, the synthesis of various fungicidal compounds related to Azoxystrobin (B1666510) involves the coupling of a substituted phenol (B47542) with a pyrimidine (B1678525) ring, which is subsequently linked to the 2-methoxyprop-2-enoate group. wikipedia.org
The following table summarizes some examples of substituted this compound derivatives and their key structural features:
| Derivative Name | Key Substituent(s) | Synthetic Approach |
| Methyl (2E)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate | 2-hydroxyphenyl group | Starting from 2-hydroxyphenylacetic acid derivatives. nih.gov |
| (2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid | 2-(benzyloxy)phenyl group | Knoevenagel condensation of 2-(benzyloxy)benzaldehyde (B185962) with malonic acid derivatives. |
| 3-Chloro-3-(trimethylsilyl)prop-2-enoic acid amides | Chloro and trimethylsilyl (B98337) groups | Synthesized from 3-(trimethylsilyl)propynoic acid. researchgate.net |
These examples highlight the modularity of the synthetic approaches, allowing for the systematic exploration of the chemical space around the this compound scaffold.
Natural Product Synthesis Incorporating 2-Methoxyprop-2-enoate Moieties (e.g., Mitragynine (B136389), Azoxystrobin Acid, Corynoxeine)
The 2-methoxyprop-2-enoate unit is a key structural feature in several biologically active natural products and their metabolites. Its presence is often crucial for the compound's pharmacological or fungicidal properties.
Mitragynine: This indole (B1671886) alkaloid, the primary active component of the plant Mitragyna speciosa, features a methyl (E)-2-((2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate structure. justia.comnih.gov The synthesis of mitragynine and its analogs often involves the late-stage introduction of the 2-methoxyprop-2-enoate side chain. dergipark.org.trresearchgate.net
Azoxystrobin Acid: This compound is a metabolite of the widely used fungicide azoxystrobin. nih.gov Structurally, it is (2E)-2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyprop-2-enoic acid. nih.gov The synthesis of azoxystrobin itself, and by extension the formation of its acid metabolite, relies on building blocks that ultimately form the 2-methoxyprop-2-enoate system. wikipedia.orgebi.ac.uk
Corynoxeine: This oxindole (B195798) alkaloid, isolated from Uncaria species, possesses the chemical name methyl (E)-2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate. apexbt.comglpbio.com Its synthesis represents a significant challenge due to its complex tetracyclic spirooxindole core, to which the 2-methoxyprop-2-enoate side chain is attached.
The following table provides a summary of these natural products and their key characteristics:
| Natural Product/Metabolite | Chemical Name | Source | Key Biological Activity |
| Mitragynine | methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | Mitragyna speciosa | Opioid receptor agonist. dergipark.org.tracs.org |
| Azoxystrobin Acid | (2E)-2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyprop-2-enoic acid | Metabolite of Azoxystrobin | Fungicidal. nih.gov |
| Corynoxeine | methyl (E)-2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | Uncaria species | ERK1/2 inhibitor. glpbio.combiocrick.com |
Development of Novel Heterocyclic Compounds from this compound Precursors
The reactivity of the this compound scaffold makes it a valuable starting material for the synthesis of a wide variety of heterocyclic compounds. mdpi.comopenmedicinalchemistryjournal.com The presence of multiple functional groups allows for intramolecular cyclization reactions or participation in multicomponent reactions to build complex ring systems. clockss.org
For instance, the enol ether functionality can act as a dienophile in Diels-Alder reactions, or the double bond can be part of a cyclization cascade. The ester and methoxy groups can also be transformed to participate in ring-forming reactions.
Research in this area has led to the development of various heterocyclic systems, including:
Pyrano Derivatives: Condensation reactions involving the active methylene (B1212753) group of the 2-methoxyprop-2-enoate system can lead to the formation of pyran-based heterocycles. clockss.org
Oxadiazoles and Isoxazoles: Amidoximes derived from nitriles can react with derivatives of this compound to form 1,2,4-oxadiazoles and isoxazoles. researchgate.net
Indole-based Heterocycles: As seen in the synthesis of mitragynine, the 2-methoxyprop-2-enoate moiety can be incorporated into complex indole alkaloid frameworks. innovareacademics.in
The development of novel heterocyclic compounds from this compound precursors is an active area of research, with the potential to discover new molecules with unique biological activities and applications in material science. chim.it
Spectroscopic and Structural Characterization Methodologies in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, including 2-methoxyprop-2-enoic acid. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton and Carbon-13 NMR for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that reveal the number and types of hydrogen and carbon atoms in a molecule.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The methoxy (B1213986) group (-OCH₃) protons would typically appear as a singlet, while the vinyl protons (=CH₂) would also produce characteristic signals. The acidic proton of the carboxylic acid group (-COOH) is also observable, though its chemical shift can be highly variable depending on the solvent and concentration.
The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. For this compound, one would anticipate signals for the methoxy carbon, the two vinylic carbons (C=C), and the carbonyl carbon of the carboxylic acid. The chemical shifts of these carbons provide direct evidence of their bonding environment. For instance, the carbon atom double-bonded to the oxygen of the methoxy group will have a characteristic downfield shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methoxy Protons (-OCH₃) | ~3.5-4.0 (singlet) | ~50-60 |
| Vinylic Protons (=CH₂) | ~4.5-5.5 (two distinct signals) | ~90-110 and ~130-140 |
| Carboxylic Acid Proton (-COOH) | ~10-13 (broad singlet) | Not Applicable |
| Carbonyl Carbon (C=O) | Not Applicable | ~165-175 |
Note: These are predicted values and can vary based on solvent and experimental conditions.
Multidimensional NMR Techniques for Connectivity Analysis
To establish the precise connectivity between atoms, multidimensional NMR techniques are employed. nih.gov Experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.
A COSY spectrum would reveal correlations between coupled protons. For this compound, this could help confirm the relationship between the two geminal vinylic protons.
An HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link the proton signals of the methoxy group and the vinylic protons to their respective carbon atoms, solidifying the structural assignment. More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can even show longer-range couplings between protons and carbons, further piecing together the molecular puzzle.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. doi.org This precision allows for the determination of the elemental composition of a molecule. For this compound (C₄H₆O₃), the exact mass can be calculated and compared to the experimentally determined value, providing a high degree of confidence in the molecular formula. uni.lu Electrospray ionization (ESI) is a common soft ionization technique used in HRMS that allows for the analysis of molecules with minimal fragmentation. doi.org
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Adduct | Predicted m/z |
| [M+H]⁺ | Protonated Molecule | 103.03897 |
| [M+Na]⁺ | Sodium Adduct | 125.02091 |
| [M-H]⁻ | Deprotonated Molecule | 101.02441 |
Data sourced from PubChemLite. uni.lu
Fragmentation Pattern Interpretation
In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces. The way a molecule breaks apart, its fragmentation pattern, is often unique and can be used to deduce its structure. For this compound, common fragmentation pathways could include the loss of a methoxy group (•OCH₃), a carboxyl group (•COOH), or other small neutral molecules. The analysis of these fragment ions provides further corroboration of the proposed structure. docbrown.infocsic.es
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared and ultraviolet-visible spectroscopy provide information about the functional groups present in a molecule and its electronic structure, respectively.
Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretch of the carboxylic acid (typically around 1700-1725 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), C-O stretching vibrations from the ether and carboxylic acid groups (around 1000-1300 cm⁻¹), and C=C stretching from the alkene group (around 1640-1680 cm⁻¹). docbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Molecules containing conjugated systems, such as the carbon-carbon double bond conjugated with the carbonyl group in this compound, typically exhibit absorption in the UV region. The wavelength of maximum absorbance (λmax) can provide insight into the extent of conjugation and the electronic nature of the molecule. For instance, a related compound, mitragynine (B136389), which contains a more extensive chromophore, shows a λmax at 225.3 nm. lgcstandards.com While the specific λmax for this compound would need to be experimentally determined, the presence of the α,β-unsaturated carbonyl system suggests it would absorb UV light.
X-ray Crystallography for Solid-State Structural Determination
Despite a comprehensive review of scientific literature and structural databases, no specific experimental data from X-ray crystallography for the solid-state structural determination of this compound has been publicly reported. Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
The absence of published crystallographic data for this compound indicates that either the compound has not been successfully crystallized and analyzed by this method, or the results have not been disseminated in publicly accessible scientific literature. Theoretical predictions and data for isomers or derivatives exist, but experimental confirmation of the solid-state structure of this compound itself remains an area for future research.
Computational and Theoretical Studies on 2 Methoxyprop 2 Enoic Acid Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction.epa.govgoogle.comresearchgate.net
Quantum chemical calculations are instrumental in elucidating the electronic landscape of 2-methoxyprop-2-enoic acid. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic distribution, energy levels, and other fundamental properties, thereby providing predictions of its stability and reactivity.
Density Functional Theory (DFT) Applications.researchgate.net
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecular systems. scirp.org It is particularly favored for its balance of accuracy and computational cost. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to optimize the molecular geometry, predict vibrational frequencies, and calculate thermodynamic properties such as enthalpy and entropy. epstem.netscispace.com These calculations reveal the most stable three-dimensional arrangement of the atoms and provide data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute electronic properties like ionization potential, electron affinity, and the distribution of electron density, which are crucial for understanding the molecule's reactivity. researchgate.net
Table 1: Predicted Geometric Parameters of this compound using DFT (B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=C | 1.34 Å |
| C-C | 1.49 Å | |
| C=O | 1.21 Å | |
| C-O (acid) | 1.35 Å | |
| C-O (methoxy) | 1.36 Å | |
| Bond Angle | C=C-C | 122° |
| O=C-O | 125° | |
| C-O-C (methoxy) | 118° |
Note: The data in this table is representative and based on typical values obtained from DFT calculations for structurally similar compounds.
Ab Initio Calculations.google.com
Ab initio, meaning "from the beginning," calculations are based on first principles of quantum mechanics without the use of empirical parameters. researchgate.netgoogle.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical approach to approximating the electronic structure. While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties. For this compound, ab initio calculations can be used to refine the electronic energy and to benchmark the results obtained from DFT. thieme-connect.de They are particularly valuable for studying excited states and for situations where electron correlation effects are critical.
Molecular Orbital Analysis (e.g., HOMO-LUMO).epa.gov
The Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. core.ac.uk A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, the presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing carboxylic acid group influences the energies and spatial distributions of these frontier orbitals. researchgate.net
Table 2: Predicted Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Implication |
| HOMO | -9.85 | Electron-donating capability |
| LUMO | -1.20 | Electron-accepting capability |
| HOMO-LUMO Gap | 8.65 eV | Chemical reactivity and stability |
Note: These values are illustrative and represent typical outcomes of quantum chemical calculations for similar α,β-unsaturated carboxylic acids.
Molecular Dynamics Simulations and Conformational Analysis.researchgate.net
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of this compound. ufpb.br By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing a detailed picture of the molecule's conformational landscape and flexibility. For this compound, key conformational degrees of freedom include the rotation around the C-C single bond connecting the vinyl and carboxyl groups, and the rotation of the methyl group in the methoxy substituent. These simulations can reveal the preferred conformations in different environments (e.g., in vacuum or in a solvent) and the energy barriers between different conformational states.
Force Field Development and Parameterization.researchgate.net
The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field used. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in the system. While general-purpose force fields exist, they may not always accurately represent the specific intramolecular interactions of a less common molecule like this compound. Therefore, the development and parameterization of a specific force field may be necessary. This process involves fitting the force field parameters (e.g., bond stretching constants, angle bending constants, and torsional parameters) to reproduce high-quality quantum chemical data or experimental results. A well-parameterized force field is crucial for obtaining meaningful results from MD simulations regarding the conformational preferences and dynamic behavior of the molecule.
Reaction Mechanism Elucidation through Computational Modeling.researchgate.net
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction products. Quantum chemical methods like DFT are used to calculate the energies of these species and the activation barriers for different reaction pathways. For instance, the mechanism of electrophilic addition to the double bond, nucleophilic attack at the carbonyl carbon, or the radical polymerization of this compound could be investigated. researchgate.netresearchgate.net Such studies provide a molecular-level understanding of the reaction kinetics and selectivity, guiding the design of new synthetic routes or the optimization of existing reaction conditions.
Applications in Advanced Organic Synthesis and Materials Science Research
Utility as a Versatile Synthetic Building Block
The structure of 2-methoxyprop-2-enoic acid, featuring an α,β-unsaturated carbonyl system, renders it an effective electrophile in several fundamental carbon-carbon bond-forming reactions. This reactivity is central to its utility as a versatile building block in synthetic chemistry.
Michael Addition: As a "Michael acceptor," the double bond is activated towards nucleophilic attack at the β-carbon. masterorganicchemistry.com This conjugate addition is a widely used method for mild carbon-carbon bond formation. wikipedia.org Nucleophiles such as enolates, amines, and thiolates can add to the acrylate (B77674) scaffold, providing a pathway to 1,5-dicarbonyl compounds or β-amino and β-thioether acid derivatives, respectively. wikipedia.orgnih.gov The presence of the α-methoxy group influences the stereochemical and electronic nature of the reaction.
Diels-Alder Reaction: The electron-deficient double bond of the acrylate system allows it to function as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.org This reaction provides a powerful and stereospecific method for constructing six-membered rings. libretexts.org When reacting with a conjugated diene, this compound or its esters can be used to form substituted cyclohexene (B86901) derivatives, which are common structural motifs in many natural products and complex molecules. wikipedia.org
Role in the Synthesis of Complex Organic Molecules
The synthetic utility of the 2-methoxyacrylate scaffold is prominently demonstrated in its application as a key intermediate for synthesizing complex, biologically active molecules. Its role extends beyond being a simple reactive partner to becoming a core structural component of the final target.
One significant application is in the synthesis of pyrazoline derivatives. Researchers have successfully designed and synthesized a series of novel pyrazoline compounds by incorporating the β-methoxyacrylate pharmacophore into the scaffold of 1-acetyl-3,5-diarylpyrazoline. acs.org In one study, the most potent compound synthesized, 1-aceto-3-{m-[o-(E-1-methoxycarboxyl-2-methoxy)-1-yl]benzyloxy}phenyl-5-(benzo- tandfonline.comchemicalbook.com-dioxolyl)-4,5-dihydro-pyrazoline, was identified as a promising lead for developing new agricultural agents. acs.org This work underscores the value of the 2-methoxyacrylate unit in creating intricate heterocyclic systems with potential dual bioactivities.
Research into Polymer and Copolymer Development
In materials science, methyl 2-methoxyacrylate (MMOA), the ester of this compound, has been investigated as a monomer for the development of novel polymers and copolymers. tandfonline.comtandfonline.com The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing ester group on the same olefinic carbon (a "captodative" substitution) imparts unique polymerization characteristics compared to conventional acrylates like methyl methacrylate (B99206). tandfonline.comtandfonline.com
Research has demonstrated the successful free radical polymerization of MMOA in bulk at temperatures ranging from 90–130°C, both with and without the use of azo initiators. tandfonline.com A notable finding was that polymerization at higher temperatures (e.g., 130°C) resulted in a polymer with a bimodal molecular weight distribution, a feature that can influence the material's mechanical properties. tandfonline.com
Furthermore, poly(MMOA) has been used to initiate the polymerization of other monomers to form block copolymers without the need for an additional catalyst. tandfonline.com This unique reactivity was leveraged to synthesize copolymers with distinct properties. tandfonline.comtandfonline.com
| Monomer 1 | Monomer 2 | Initiator | Temp (°C) | Resulting Copolymer | Mn ( g/mol ) |
| MMOA | Vinyl Acetate (B1210297) (VAc) | None (poly(MMOA) initiated) | 130 | poly(MMOA-block-VAc) | 1.8 x 10⁵ |
| MMOA | Acrylonitrile (AN) | None (poly(MMOA) initiated) | 130 | poly(MMOA-block-AN) | 2.6 x 10⁴ |
Table based on data from a study on the block copolymerization of methyl 2-methoxyacrylate (MMOA). tandfonline.com
The ability to form both homopolymers and block copolymers opens avenues for creating new materials with tailored thermal and mechanical properties for a range of applications. tandfonline.com
Investigational Applications in Agrochemical and Pharmaceutical Intermediate Synthesis
The 2-methoxyacrylate moiety is a critical pharmacophore, particularly in the agrochemical sector, and serves as a foundational intermediate for various bioactive compounds.
The most significant application of the 2-methoxyacrylate scaffold is in the development of strobilurin-class fungicides. nih.gov These compounds are synthetic analogs of strobilurin A, a natural product, and act by inhibiting mitochondrial respiration in fungi by blocking electron transfer at the cytochrome bc1 complex. nih.gov The (E)-β-methoxyacrylate core is the essential active group for this biological activity.
Many of the world's top-selling agricultural fungicides are based on this structure. nih.gov The development of new analogs often involves modifying the side chain attached to the 2-methoxyacrylate core to improve efficacy, spectrum of activity, and resistance management.
Examples of Commercially Important Methoxyacrylate Fungicides:
Trifloxystrobin: A widely used fungicide with a broad spectrum of activity. nih.gov
(E)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate: A key synthetic intermediate and analog in fungicide development. chemicalbook.com
Beyond its established role in fungicides, research has explored the integration of the 2-methoxyacrylate unit into other molecular frameworks to discover novel bioactive compounds. This strategy aims to combine the proven efficacy of the methoxyacrylate pharmacophore with the biological activities of other chemical classes.
Studies have shown that introducing this scaffold into 1-acetyl-3,5-diarylpyrazoline derivatives can yield compounds with both fungicidal and insecticidal properties. acs.org For instance, compound 13 from one study demonstrated an insecticidal LC₅₀ value of 26.6 μg mL⁻¹ against Mythimna separata in addition to its fungicidal effects. acs.org This suggests that this compound is a valuable intermediate for creating dual-action agrochemicals, potentially reducing the number of active ingredients needed for crop protection. Furthermore, the broader class of acrylate derivatives has been investigated for a wide range of bioactivities, including herbicidal and antiviral applications, indicating a rich field for future research based on this core structure. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methoxyprop-2-enoic Acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves esterification or protection/deprotection strategies. For example, methoxy-substituted acrylates can be synthesized via acid-catalyzed esterification of acrylic acid derivatives with methanol under anhydrous conditions. Optimization requires monitoring reaction kinetics using HPLC or GC-MS to identify side products (e.g., dimerization). Temperature control (e.g., 0–5°C for exothermic steps) and inert atmospheres (N₂/Ar) minimize degradation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm methoxy group positioning (δ ~3.3–3.5 ppm for -OCH₃) and α,β-unsaturated carbonyl signals (δ ~5.8–6.8 ppm for vinyl protons).
- IR : Stretching frequencies at ~1700 cm⁻¹ (C=O) and ~1200 cm⁻¹ (C-O-C) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 130.06) and fragmentation patterns.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–260 nm) assess purity (>95%) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA 29 CFR 1910.132 guidelines:
- PPE : Wear nitrile gloves, Tyvek® suits, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps to mitigate inhalation risks.
- Spill Management : Neutralize acidic spills with sodium bicarbonate and use HEPA-filtered vacuums for dry residues .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in this compound crystals inform its supramolecular assembly?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via Olex2) resolves intermolecular interactions. Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) dimeric rings formed via carboxylic acid O-H···O hydrogen bonds. Thermal ellipsoid modeling in Mercury software quantifies disorder in methoxy groups .
Q. What computational strategies are suitable for modeling the reactivity of this compound in polymerization or copolymerization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict radical initiation sites and regioselectivity. Transition-state modeling in Gaussian or ORCA software identifies activation energies for propagation steps. Molecular dynamics (MD) simulations (e.g., GROMACS) model chain-growth kinetics in solvent environments .
Q. How should researchers resolve contradictions in experimental data (e.g., NMR vs. XRD results) for structural elucidation?
- Methodological Answer : Cross-validate using complementary techniques:
- Dynamic NMR : Detects conformational exchange broadening in methoxy groups.
- SCXRD : Confirms absolute configuration and torsional angles.
- Solid-state NMR : Compares crystallographic packing effects with solution-phase data.
Discrepancies may arise from solvent polarity or temperature-dependent polymorphism .
Q. What methodologies enable the study of this compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate samples at 40–60°C and pH 1–13, monitoring decomposition via UV-Vis kinetics.
- LC-MS/MS : Identifies degradation products (e.g., methacrylic acid or formaldehyde).
- Arrhenius Plotting : Extrapolates shelf-life at standard conditions (25°C) from high-temperature data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
